Sincalide ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

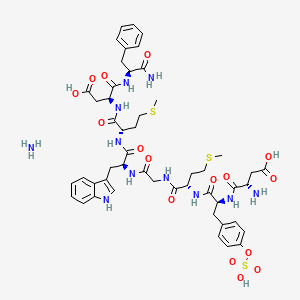

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHSHPLUIPFDPM-ITZXPNBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H65N11O16S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sincalide Ammonium on CCK-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide ammonium, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK-8), is a potent and selective agonist for the cholecystokinin-A (CCK-A) receptor.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the CCK-A receptor, the subsequent intracellular signaling cascades, and the physiological responses it elicits. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes to support research and drug development efforts in fields related to gastroenterology, neuroscience, and metabolic diseases.

Core Mechanism of Action: CCK-A Receptor Activation

Sincalide mimics the action of endogenous cholecystokinin by binding to and activating CCK receptors.[1][3] There are two main subtypes of CCK receptors, CCK-A and CCK-B, with sincalide exhibiting a significantly higher affinity for the CCK-A receptor, which is predominantly expressed in peripheral tissues such as the gallbladder, pancreas, and smooth muscle of the small intestine.[1] The CCK-A receptor is a G protein-coupled receptor (GPCR), and its activation by sincalide initiates a cascade of intracellular events that mediate the physiological effects of the compound.[2]

Signaling Pathways

The primary signaling pathway activated by sincalide binding to the CCK-A receptor involves the coupling to the Gq class of G proteins.[4] This initiates a well-characterized signaling cascade:

-

Gq Protein Activation: Upon sincalide binding, the CCK-A receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq protein. This involves the exchange of GDP for GTP on the α-subunit of the G protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium concentration, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

In addition to the canonical Gq pathway, the CCK-A receptor has been shown to be capable of coupling to other G protein subtypes, including Gs and Gi, suggesting a potential for signaling promiscuity that could contribute to the diverse physiological effects of CCK receptor agonists.[4]

Signaling Pathway of Sincalide at the CCK-A Receptor

Caption: Sincalide-induced CCK-A receptor signaling cascade.

Quantitative Data

The interaction of sincalide with the CCK-A receptor has been quantified in various experimental systems. The following tables summarize key quantitative parameters.

Table 1: Binding Affinity and Potency of Sincalide (CCK-8) at CCK Receptors

| Parameter | Value | Receptor Type | Cell Line/Tissue | Reference |

| IC50 | 0.11 nM | CCK Receptor | Not Specified | [2] |

| Kd | 1.9 nM | CCK Receptor | Not Specified | [2] |

| EC50 | 0.04 nM | CCK Receptor | Not Specified | [2] |

| EC50 | 4.17 x 10⁻¹⁰ M | CCK-A Receptor | HiTSeeker CCKAR Cell Line | [5] |

Table 2: Pharmacodynamic Effects of Sincalide in Humans

| Parameter | Value | Method | Reference |

| Time to Maximal Gallbladder Contraction | 5 to 15 minutes | Intravenous (bolus) injection of 0.02 mcg/kg | [2][6] |

| Satisfactory Gallbladder Contraction | ≥ 40% reduction in radiographic size | Intravenous (bolus) injection of 0.02 mcg/kg | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of sincalide on CCK-A receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of sincalide for the CCK-A receptor.

Objective: To determine the concentration of sincalide that inhibits 50% of the specific binding of a radiolabeled ligand to the CCK-A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CCK-A receptor.

-

Radiolabeled CCK-A receptor ligand (e.g., [³H]devazepide or [¹²⁵I]CCK-8).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of sincalide and a constant amount of cell membrane preparation in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the sincalide concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for determining sincalide binding affinity.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of sincalide to elicit a cellular response downstream of CCK-A receptor activation.

Objective: To determine the potency (EC50) of sincalide in stimulating an increase in intracellular calcium concentration.

Materials:

-

A cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.

Protocol:

-

Cell Culture: Plate the CCK-A receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Stimulation: Add varying concentrations of sincalide to the wells.

-

Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader or microscope.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of the logarithm of the sincalide concentration to generate a dose-response curve and determine the EC50 value.

Physiological Consequences of CCK-A Receptor Activation by Sincalide

The activation of CCK-A receptors by sincalide leads to several key physiological responses, primarily related to the digestive system.

-

Gallbladder Contraction: Sincalide is a potent stimulator of gallbladder smooth muscle contraction, leading to the release of bile into the small intestine.[2][3] This action is crucial for the digestion and absorption of fats. The signaling pathway in smooth muscle cells involves the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, leading to muscle contraction.[7][8][9][10]

-

Pancreatic Enzyme Secretion: Sincalide stimulates the secretion of digestive enzymes from the pancreatic acinar cells.[1][11] This process is also dependent on the increase in intracellular calcium, which triggers the fusion of zymogen granules with the apical membrane and the release of their enzymatic content into the pancreatic ducts.

-

Regulation of Gastric Emptying: Sincalide can delay gastric emptying by contracting the pyloric sphincter.[1]

Conclusion

This compound exerts its physiological effects through a well-defined mechanism of action centered on its high-affinity binding to and activation of the CCK-A receptor. This interaction triggers a Gq-mediated signaling cascade, leading to increased intracellular calcium and the activation of downstream effectors that ultimately result in gallbladder contraction and pancreatic enzyme secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the roles of the CCK-A receptor in health and disease and to develop novel therapeutics targeting this important receptor.

References

- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Sincalide used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. innoprot.com [innoprot.com]

- 6. Sincalide | C49H62N10O16S3 | CID 9833444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactome | Smooth Muscle Contraction [reactome.org]

- 8. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Processes for Initiating Smooth Muscle Contraction upon Neural Stimulation* | Semantic Scholar [semanticscholar.org]

- 11. Regulation of Pancreatic Secretion | Pancreapedia [pancreapedia.org]

Sincalide: A Technical Guide to its Molecular Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a crucial tool in both clinical diagnostics and biomedical research.[1][2][3] Also known as CCK-8, it mimics the physiological actions of endogenous CCK, primarily through its interaction with cholecystokinin receptors. This technical guide provides an in-depth overview of the molecular structure and biological activity of sincalide, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers and drug development professionals.

Molecular Structure

Sincalide is a linear octapeptide with a molecular formula of C49H62N10O16S3 and a molecular weight of approximately 1143.27 g/mol .[3] Its structure is fundamental to its biological function, featuring a critical post-translational modification essential for its potent activity.

Amino Acid Sequence: H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

A key feature of sincalide's structure is the sulfation of the tyrosine residue. This modification is critical for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R) and, consequently, for its biological potency.[4] The C-terminus of the peptide is amidated.

| Property | Value |

| Molecular Formula | C49H62N10O16S3 |

| Molecular Weight | ~1143.27 g/mol |

| Amino Acid Sequence | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 |

| Key Modifications | Sulfated Tyrosine, C-terminal Amidation |

Biological Activity

Sincalide exerts its physiological effects by acting as a potent and selective agonist at cholecystokinin receptors, with a significantly higher affinity for the CCK1 receptor subtype compared to the CCK2 receptor.[1] CCK1 receptors are predominantly located on gallbladder smooth muscle cells, pancreatic acinar cells, and in the gastrointestinal tract, which are the primary sites of sincalide's action.[1]

The principal biological activities of sincalide include:

-

Gallbladder Contraction: Sincalide stimulates the smooth muscle of the gallbladder, causing it to contract and release bile into the small intestine. This is its most prominent and clinically utilized effect.[1][5]

-

Pancreatic Enzyme Secretion: It stimulates pancreatic acinar cells to secrete digestive enzymes, including amylase, lipase, and proteases.[1]

-

Gastrointestinal Motility: Sincalide can delay gastric emptying and increase intestinal motility.[1]

Quantitative Biological Data

The following tables summarize the in vitro binding affinities and potency of sincalide (CCK-8) at human cholecystokinin receptors.

Table 1: Sincalide (CCK-8) Binding Affinities (Ki)

| Receptor | Species | Ki (nM) | Reference |

| CCK1 | Human | 0.28 | [6] |

Table 2: Sincalide (CCK-8) Functional Potency (IC50/EC50)

| Receptor | Species | Assay Type | Value (nM) | Parameter | Reference |

| CCK1 | Human | [125I]Bolton-Hunter CCK-8 displacement | 0.63 | IC50 | [6] |

| CCK1 | Human | [125I]Bolton-Hunter CCK-8 displacement | 1.32 | IC50 | [6] |

| CCK2 | Human | [Ca2+] mobilization | 0.05 | EC50 | [6] |

| CCK2 | Human | [125I]CCK-8 displacement | 0.09 | EC50 | [6] |

Signaling Pathway

Activation of the CCK1 receptor by sincalide initiates a well-defined intracellular signaling cascade. The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[8][9][10]

References

- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sincalide - Wikipedia [en.wikipedia.org]

- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Pancreatic Acinar Cell Response to Sincalide Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (also known as cholecystokinin octapeptide, CCK-8) is a synthetic C-terminal octapeptide of cholecystokinin (CCK).[1][2] It functions as a potent cholecystopancreatic-gastrointestinal hormone peptide that mimics the physiological actions of endogenous CCK.[1][3] In a clinical and research context, Sincalide is primarily utilized to stimulate gallbladder contraction and pancreatic secretion for diagnostic purposes.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular responses of pancreatic acinar cells following stimulation with Sincalide, offering detailed experimental protocols and quantitative data for researchers in the field.

Upon administration, Sincalide binds with high affinity to cholecystokinin-A (CCK-A) receptors located on the basolateral membrane of pancreatic acinar cells.[1] This ligand-receptor interaction initiates a cascade of intracellular signaling events, culminating in the secretion of digestive enzymes, such as amylase, lipase, and proteases, from the acinar cells into the pancreatic duct.[1][6] Understanding this intricate response is crucial for diagnosing pancreatic insufficiency, studying the pathophysiology of pancreatitis, and developing novel therapeutic agents targeting the exocrine pancreas.

Core Signaling Pathways in Acinar Cells

The physiological response of pancreatic acinar cells to Sincalide is mediated by a well-defined signaling cascade that translates the external hormonal signal into a specific cellular action—the exocytosis of zymogen granules.

G-Protein Coupled Receptor Activation

The primary signaling pathway is initiated when Sincalide binds to the CCK-A receptor, a G-protein coupled receptor (GPCR). This binding event activates the heterotrimeric G-protein Gαq/11.[7][8] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][9]

Second Messenger Generation and Calcium Mobilization

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

IP3 and Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER).[9][10] This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[7][9] At physiological concentrations, Sincalide induces characteristic oscillatory patterns of [Ca²⁺]i, which are crucial for driving enzyme secretion.[11]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family, particularly conventional and novel PKC isoforms such as PKC-α and PKC-δ.[12][13] Activated PKC phosphorylates numerous downstream target proteins, modulating the secretory process.[13][14]

Downstream Events and Enzyme Secretion

The rise in intracellular calcium and activation of PKC are pivotal events that lead to the fusion of zymogen granules with the apical plasma membrane and the release of their digestive enzyme content into the acinar lumen.[6] This process is a classic example of stimulus-secretion coupling. The signaling cascade also involves other kinases, such as Protein Kinase D1 (PKD1), which acts downstream of PKC and is implicated in regulating protein secretion.[15][16]

References

- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 2. avirpharma.com [avirpharma.com]

- 3. Kinevac (Sincalide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq | Semantic Scholar [semanticscholar.org]

- 9. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct activation of cytosolic Ca2+ signaling and enzyme secretion by cholecystokinin in human pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholecystokinin peptides stimulate pancreatic secretion by multiple signal transduction pathways [pubmed.ncbi.nlm.nih.gov]

- 12. Pancreatic Acinar Cell Nuclear Factor κB Activation Because of Bile Acid Exposure Is Dependent on Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Kinase C Isoforms in the Normal Pancreas and in Pancreatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of protein kinase C is not an absolute requirement for amylase release from permeabilized rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-δ and PKC-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCK causes PKD1 activation in pancreatic acini by signaling through PKC-delta and PKC-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Sincalide's Effect on Sphincter of Oddi Function: A Technical Guide for Researchers

Executive Summary: Sincalide, the synthetic C-terminal octapeptide of cholecystokinin (CCK-8), serves as a potent pharmacological tool in the research and diagnosis of sphincter of Oddi (SO) function and dysfunction.[1][2] By mimicking the action of endogenous cholecystokinin, sincalide stimulates gallbladder contraction and modulates SO motility, primarily inducing relaxation and facilitating bile and pancreatic juice flow into the duodenum.[3][4][5] Its primary mechanism involves interaction with CCK-A receptors on intrinsic neurons within the SO, triggering a signaling cascade that results in smooth muscle relaxation.[6][7] Standard investigative techniques, such as Sphincter of Oddi Manometry (SOM) and hepatobiliary scintigraphy, utilize sincalide to unmask potential motility disorders, including paradoxical responses observed in sphincter of Oddi dysfunction (SOD).[8][9] This document provides a detailed overview of the signaling pathways, experimental protocols, and quantitative effects of sincalide on the sphincter of Oddi for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

Sincalide exerts its effects by binding to cholecystokinin (CCK) receptors, with a high affinity for the CCK-A (CCK1) receptor subtype, which is prevalent in the gallbladder and pancreas.[5][6] In the sphincter of Oddi, the predominant effect of sincalide is relaxation, which is not mediated by direct action on the smooth muscle but rather through a neural pathway.[7][10]

The binding of sincalide to CCK-A receptors located on non-adrenergic, non-cholinergic (NANC) enteric neurons is the initial step.[6][7] This activation stimulates the release of inhibitory neurotransmitters, primarily Vasoactive Intestinal Polypeptide (VIP).[10] VIP then acts on receptors on the SO smooth muscle cells, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10] The subsequent phosphorylation of downstream targets by PKA leads to a decrease in intracellular calcium concentration and ultimately results in smooth muscle relaxation and a reduction in sphincter tone.[4][10]

It is noteworthy that the SO also possesses excitatory receptors on its circular muscle.[7] In certain pathological states, such as sphincter of Oddi dysfunction, a paradoxical contractile response to sincalide may be observed, though the precise mechanism remains under investigation.[11]

Experimental Protocols

The assessment of sincalide's effect on the sphincter of Oddi primarily relies on two key methodologies: Sphincter of Oddi Manometry (SOM) and Hepatobiliary Scintigraphy (HBS or HIDA scan).

SOM is the gold standard for directly measuring SO motor activity, providing quantitative data on pressure dynamics.[12][13][14]

Detailed Methodology:

-

Patient Preparation: The patient is required to fast for at least 6-8 hours to ensure an empty stomach and duodenum. Sedation is administered for the endoscopic procedure.

-

Endoscopic Procedure: A side-viewing duodenoscope is advanced into the second portion of the duodenum to visualize the major duodenal papilla.

-

Catheter Placement: A specialized triple-lumen, low-compliance, continuously perfused manometry catheter is inserted through the working channel of the endoscope.[8] The catheter is carefully advanced into the common bile duct or pancreatic duct.

-

Data Acquisition (Baseline): The catheter is slowly withdrawn across the sphincter segment (a "pull-through" technique). The system records a continuous pressure tracing, measuring:

-

Basal Sphincter Pressure: The tonic pressure of the sphincter relative to duodenal pressure. An elevated basal pressure is generally defined as >40 mmHg.[11][15]

-

Phasic Wave Contractions: Superimposed, rhythmic pressure waves. Key parameters include amplitude (peak pressure), frequency (contractions per minute), and duration.[9][11]

-

Wave Propagation: The direction of contractions (antegrade, retrograde, or simultaneous).[9]

-

-

Sincalide Administration: Following baseline measurements, a standardized dose of sincalide (e.g., 20 ng/kg) is administered intravenously.[8]

-

Data Acquisition (Post-Stimulation): Manometric recordings are continued to assess the SO's response to the sincalide challenge. In a normal response, sincalide inhibits phasic contractions and reduces the basal sphincter tone.[9]

-

Data Analysis: Baseline and post-sincalide manometric parameters are compared to determine the physiological or pathophysiological response.

HBS is a non-invasive nuclear medicine imaging technique used to evaluate biliary tract function, including SO response to sincalide.[16][17]

Detailed Methodology:

-

Patient Preparation: The patient must be fasting for 4-6 hours. Prolonged fasting (>24 hours) may require a pre-injection of sincalide to empty the gallbladder of viscous bile.[3]

-

Radiotracer Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) agent (e.g., mebrofenin) is injected intravenously.

-

Baseline Imaging: Dynamic images are acquired as the radiotracer is taken up by the liver, excreted into the biliary system, and flows into the duodenum.

-

Sincalide Infusion: Once the radiotracer has filled the common bile duct and entered the small bowel, sincalide is administered, typically as a slow intravenous infusion (e.g., 0.02 µg/kg over 60 minutes) to mimic a physiological response.[3][16]

-

Post-Infusion Imaging: Imaging continues during and after the infusion to assess the rate and completeness of bile duct emptying.

-

Data Analysis: Quantitative analysis is performed by drawing regions of interest (ROIs) over the liver, common bile duct, and duodenum. Parameters such as common bile duct clearance and hepatic hilum to duodenum transit time are calculated to assess SO function.[15][17] Delayed clearance after sincalide infusion may suggest SO dysfunction.[8]

Quantitative Data on Sincalide's Effect

The primary utility of sincalide in SO research is its ability to elicit a physiological response that can be quantitatively measured. The following table summarizes key manometric parameters of the sphincter of Oddi and the typical effect of sincalide in healthy subjects.

| Parameter | Normal Range (Baseline) | Typical Effect of Sincalide/CCK | Data Source(s) |

| Basal Pressure | < 40 mmHg | ↓ (Reduction in sphincter tone) | [9][11][18] |

| Phasic Wave Amplitude | 100 - 150 mmHg | ↓ (Inhibition of phasic contractions) | [9][11] |

| Phasic Wave Frequency | 4 - 7 contractions/minute | ↓ (Inhibition of phasic contractions) | [9][11] |

| Wave Propagation | Predominantly Antegrade (>50%) | No significant change in propagation direction | [9][11] |

| Paradoxical Response | Absent | Increase in basal pressure or phasic activity (indicative of SOD) | [11] |

Note: Values can vary based on measurement technique and patient population. A paradoxical response, where sincalide causes an increase in SO pressure, is considered abnormal and may be indicative of sphincter of Oddi dyskinesia.[11]

Applications in Research and Drug Development

Sincalide is an invaluable agent for:

-

Diagnosing Sphincter of Oddi Dysfunction (SOD): It is used as a provocative agent during SOM and HBS to identify patients with abnormal sphincter motility, particularly those with paradoxical hypertensive responses.[1][3][11]

-

Pathophysiological Studies: Researchers use sincalide to probe the neuromuscular physiology of the SO and investigate the mechanisms underlying motility disorders.

-

Evaluating Novel Therapeutics: Sincalide can be used to establish a baseline physiological response against which the effects of new smooth muscle relaxants or pro-kinetic drugs targeting the SO can be compared.

-

Preclinical Animal Models: In animal studies, sincalide is used to study the CCK-A receptor pathway and its role in regulating pancreatobiliary function.[7][10]

References

- 1. What is Sincalide used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 6. Cholecystokinin depolarizes guinea pig sphincter of Oddi neurons by activating CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cholecystokinin and the octapeptide of cholecystokinin on the feline sphincter of Oddi and gallbladder. Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sphincter of Oddi motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasoactive intestinal polypeptide mediates cholecystokinin-induced relaxation of the sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The functional sphincter of Oddi disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. primescholars.com [primescholars.com]

- 13. Sphincter of Oddi Manometry | Abdominal Key [abdominalkey.com]

- 14. Update on Sphincter of Oddi Dysfunction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scintigraphy versus manometry in patients with suspected biliary sphincter of Oddi dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Scintigraphy versus manometry in patients with suspected biliary sphincter of Oddi dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sphincter of Oddi Manometry: Reproducibility of Measurements and Effect of Sphincterotomy in the EPISOD Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sincalide Ammonium for In Vitro Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of sincalide ammonium for studying smooth muscle contraction in vitro. It covers the molecular mechanism of action, detailed experimental protocols for organ bath assays, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for designing and executing robust experiments to evaluate the effects of sincalide and other cholecystokinin (CCK) receptor agonists on smooth muscle physiology.

Introduction and Mechanism of Action

Sincalide, also known as cholecystokinin octapeptide (CCK-8), is the C-terminal fragment of the gastrointestinal hormone cholecystokinin.[1] It is a potent and specific agonist for the cholecystokinin-A (CCK-A or CCK1) receptor, which is densely expressed on smooth muscle cells of the gastrointestinal tract, particularly the gallbladder.[2][3]

Upon binding to the CCK-A receptor, sincalide initiates a well-defined signal transduction cascade. The receptor is coupled to a pertussis toxin-sensitive heterotrimeric G-protein (Gi3).[2] Activation of this G-protein leads to the stimulation of Phospholipase C-β3 (PLC-β3).[2] PLC-β3 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][5] The resulting increase in cytosolic Ca²⁺ concentration is the primary trigger for contraction. Calcium ions bind to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[5] MLCK then phosphorylates the regulatory light chain of myosin, enabling the cross-bridge cycling between actin and myosin filaments that generates force and cell shortening.[5][6] Concurrently, DAG activates Protein Kinase C (PKC), which contributes to the contractile response through various phosphorylation events.[2][4]

Quantitative Data on Sincalide-Induced Contraction

The following tables summarize quantitative data from various in vitro studies on smooth muscle preparations. These values can serve as a reference for expected potencies and maximal effects.

Table 1: Potency of Sincalide (CCK-8) in Smooth Muscle Preparations

| Preparation | Species | Parameter | Value | Reference |

| Isolated Gallbladder Smooth Muscle Cells | Human | ED₅₀ | 0.07 pM | [7] |

| Isolated Gallbladder Smooth Muscle Cells | Human | Contraction Threshold | ~10⁻¹³ M | [7] |

| Gallbladder Muscle Strips | Guinea Pig | Contraction Threshold | 10⁻¹⁰ M (0.1 nM) | [3] |

| Isolated Gallbladder Muscle Cells | Cat | Contraction Threshold | 0.1 pM | [2] |

Table 2: Maximal Response to Sincalide (CCK-8) in Smooth Muscle Preparations

| Preparation | Species | Parameter | Value | Concentration | Reference |

| Isolated Gallbladder Smooth Muscle Cells | Human | Max Contraction (% shortening) | 24.2 ± 1.5% | 10⁻¹⁰ M (0.1 nM) | [7] |

| Isolated Gallbladder Muscle Cells | Cat | Max Contraction (% shortening) | 26 ± 1% | 10 nM | [2] |

| Gallbladder Muscle Strips | Guinea Pig | Max Contraction | Plateau Reached | 10⁻⁶ M (1 µM) | [3] |

Experimental Protocol: Isometric Contraction in an Organ Bath

This protocol details a standard method for measuring sincalide-induced isometric contraction of smooth muscle strips (e.g., gallbladder or intestine) using an organ bath system.[8][9]

Materials and Reagents

-

This compound: Prepare a high-concentration stock solution (e.g., 1 mM) in sterile water or appropriate buffer. Aliquot and store at -20°C or below.[1]

-

Physiological Salt Solution (PSS): Standard Krebs-Henseleit solution or similar, with composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The final pH should be ~7.4 when gassed with carbogen.[10]

-

Carbogen Gas: 95% O₂ / 5% CO₂ mixture.[10]

-

Potassium Chloride (KCl): For viability testing (e.g., 3 M stock solution).

-

Dissection Tools: Fine scissors, forceps.

-

Suture Material: Silk or other suitable suture for attaching the tissue.

Equipment

-

Organ Bath System: Water-jacketed chambers, tissue holders/hooks, and a circulating water bath to maintain 37°C.[11]

-

Isometric Force Transducer: To measure tension changes.

-

Data Acquisition System: To record and digitize the signal from the transducer.

Methodology

-

Tissue Preparation:

-

Excise the desired tissue (e.g., guinea pig gallbladder) and immediately place it in ice-cold, carbogen-gassed PSS to maintain viability.[9]

-

Under a dissecting microscope, carefully remove any surrounding connective or adipose tissue.

-

Dissect smooth muscle strips of appropriate size (e.g., 2 mm wide and 10 mm long).

-

Tie silk sutures to both ends of the muscle strip.

-

-

Mounting and Equilibration:

-

Mount the tissue strip in the organ bath chamber filled with PSS, which is continuously gassed with carbogen and maintained at 37°C.[10]

-

Attach one suture to a stationary hook at the bottom of the chamber and the other to the isometric force transducer.

-

Apply a small amount of passive tension (preload) to the tissue. This optimal tension must be determined empirically for each tissue type but is often in the range of 0.5-1.5 grams.[9]

-

Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes to wash out metabolites.

-

-

Viability Testing:

-

After equilibration, assess the contractile health of the tissue by adding a high concentration of KCl (e.g., a final concentration of 80 mM) to the bath. This induces depolarization-mediated contraction.[8][9]

-

Once the contraction reaches a stable plateau, wash the tissue with fresh PSS three to four times over 30-45 minutes, allowing it to return to the baseline tension. Tissues that do not respond robustly to KCl should be discarded.

-

-

Cumulative Dose-Response Curve Construction:

-

Once the baseline is stable, begin the cumulative addition of sincalide.

-

Add a small volume of the sincalide stock solution to the organ bath to achieve the lowest concentration in the desired range (e.g., 10⁻¹³ M).[7]

-

Allow the contractile response to stabilize (typically 3-5 minutes).[1]

-

Without washing out the previous dose, add the next incremental dose to achieve the subsequent concentration (e.g., 10⁻¹² M). Continue this cumulative process through the entire concentration range (e.g., up to 10⁻⁶ M).[3]

-

-

Data Analysis:

-

Record the isometric tension continuously throughout the experiment.

-

For each sincalide concentration, measure the peak or stable contractile force.

-

Normalize the data. Responses can be expressed as absolute force (mN) or as a percentage of the maximal contraction induced by the reference agonist (e.g., KCl).[12]

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine key parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximal response).

-

Conclusion

This compound is a critical tool for the in vitro investigation of CCK-A receptor-mediated smooth muscle contraction. Its high potency and specific mechanism of action allow for detailed characterization of the physiological and pharmacological responses of tissues like the gallbladder and intestine. By following standardized organ bath protocols and carefully quantifying dose-response relationships, researchers can obtain reliable and reproducible data essential for understanding smooth muscle physiology and for the preclinical development of novel therapeutics targeting the cholecystokinin pathway.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1 from Smooth muscle contraction and relaxation. | Semantic Scholar [semanticscholar.org]

- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of smooth muscle excitation and contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct contractile effect of motilin on isolated smooth muscle cells from human gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dmt.dk [dmt.dk]

- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. dmt.dk [dmt.dk]

- 12. Effects of local cytochalasin D delivery on smooth muscle cell migration and on collar-induced intimal hyperplasia in the rabbit carotid artery - PMC [pmc.ncbi.nlm.nih.gov]

The Signal Transduction Pathway of Sincalide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide analog of cholecystokinin (CCK), is a potent and specific agonist for the cholecystokinin A (CCK-A) receptor.[1] It mimics the physiological actions of endogenous CCK, primarily stimulating gallbladder contraction and pancreatic enzyme secretion.[1][2] These actions make Sincalide a valuable diagnostic tool in assessing gallbladder and pancreatic function.[1][2][3] Understanding the intricate signal transduction pathway of Sincalide is paramount for researchers in gastroenterology, pharmacology, and drug development to elucidate its mechanism of action, identify potential therapeutic applications, and develop novel modulators of the CCK-A receptor. This technical guide provides an in-depth overview of the Sincalide signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Signaling Pathway

The signal transduction pathway of Sincalide is initiated by its binding to the CCK-A receptor, a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein of the Gq alpha subunit family. The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

IP3-Mediated Calcium Release: IP3, a small and water-soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid and transient increase in the intracellular calcium concentration ([Ca2+]). This surge in cytosolic calcium is a key event in triggering the physiological effects of Sincalide.

-

DAG-Mediated PKC Activation: DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). The increase in intracellular calcium induced by IP3 facilitates the translocation of PKC to the cell membrane, where it can be fully activated by DAG. Activated PKC then phosphorylates a variety of downstream target proteins, leading to the cellular responses associated with Sincalide, such as smooth muscle contraction and enzyme secretion.

Quantitative Data

The following tables summarize key quantitative parameters associated with the interaction of Sincalide with the CCK-A receptor and its physiological effects.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | 1.9 nM | Human CCK-A Receptor | [2] |

| Inhibitory Concentration (IC50) | 0.11 nM | Human CCK-A Receptor | [2] |

| Effective Concentration (EC50) | 0.04 nM | Human CCK-A Receptor | [2] |

Table 1: Sincalide - CCK-A Receptor Interaction

| Parameter | Value | Conditions | Reference |

| Gallbladder Ejection Fraction (GBEF) | Lower limit of normal: 38% | 0.02 µg/kg Sincalide infused over 60 min | [5][6] |

| Maximal Gallbladder Contraction | Occurs in 5 to 15 minutes | 0.02 mcg/kg intravenous bolus injection | [2] |

| Increase in IP3 Generation | 94% | Cat gallbladder muscle stimulated with CCK | [4] |

| Increase in DAG Generation | 86% | Cat gallbladder muscle stimulated with CCK | [4] |

Table 2: Physiological and Second Messenger Responses to Sincalide/CCK

Signaling Pathway and Experimental Workflow Diagrams

Caption: Sincalide Signal Transduction Pathway.

Caption: Experimental Workflow for Studying Sincalide Signaling.

Experimental Protocols

Radioligand Binding Assay for CCK-A Receptor

Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC50) of Sincalide for the CCK-A receptor.

Materials:

-

Membrane preparations from cells expressing the human CCK-A receptor.

-

Radiolabeled CCK-8 (e.g., [125I]CCK-8).

-

Unlabeled Sincalide.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCK-8, and varying concentrations of unlabeled Sincalide in the binding buffer. For saturation binding experiments to determine Kd, use varying concentrations of the radioligand.

-

Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the data to determine the IC50 of Sincalide (for competition assays) or the Kd and Bmax (for saturation assays) using non-linear regression analysis.

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure the changes in intracellular calcium concentration ([Ca2+]i) in response to Sincalide stimulation.

Materials:

-

Cells expressing the CCK-A receptor, plated on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm).

-

Sincalide solution.

Protocol:

-

Cell Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow 15-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Stimulation: Add Sincalide to the cells at the desired concentration while continuously recording the fluorescence intensity at both excitation wavelengths.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.

Western Blot for Phosphorylated Protein Kinase C (PKC)

Objective: To detect the activation of PKC by assessing its phosphorylation state following Sincalide stimulation.

Materials:

-

Cells expressing the CCK-A receptor.

-

Sincalide solution.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibody specific for phosphorylated PKC (at a specific activation site).

-

Primary antibody for total PKC (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Treatment and Lysis: Treat the cells with Sincalide for various time points. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PKC overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKC to normalize for protein loading.

Conclusion

This technical guide provides a comprehensive overview of the Sincalide signal transduction pathway, from receptor binding to downstream cellular responses. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals working to further understand the pharmacology of Sincalide and the broader field of CCK receptor signaling. The methodologies described herein can be adapted and optimized for specific experimental systems to advance our knowledge of this important physiological pathway.

References

- 1. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Sincalide-stimulated cholescintigraphy: a multicenter investigation to determine optimal infusion methodology and gallbladder ejection fraction normal values - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on Sincalide's Non-Gastrointestinal Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a well-established diagnostic agent primarily utilized for its potent effects on the gastrointestinal system, namely stimulating gallbladder contraction and pancreatic secretion. These actions are predominantly mediated by the cholecystokinin-A (CCK1) receptor. However, the biological activities of Sincalide extend beyond the gut. The presence of CCK receptors, particularly the cholecystokinin-B (CCK2) receptor, throughout the central nervous system (CNS), as well as in the cardiovascular and renal systems, suggests a broader physiological and pharmacological role for Sincalide. This technical guide provides an in-depth exploration of the non-gastrointestinal effects of Sincalide, summarizing key quantitative data, detailing experimental protocols for investigation, and illustrating the underlying signaling pathways.

Central Nervous System Effects

Sincalide's interactions with the CNS are complex, primarily involving the modulation of neurotransmitter systems and influencing behaviors such as anxiety and satiety. These effects are largely mediated by CCK2 receptors, which are abundant in the brain, although CCK1 receptors are also present and functional in specific regions.

Modulation of Dopaminergic Systems

Sincalide has been shown to modulate dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens. The effects appear to be region-specific, with studies indicating that sulfated CCK-8 (Sincalide) can enhance resting dopamine release in the posterior nucleus accumbens while attenuating potassium-evoked dopamine release in both the anterior and posterior regions[1].

Table 1: Quantitative Effects of Sincalide (CCK-8) on Dopamine Release in the Nucleus Accumbens of Rats

| Brain Region | Sincalide (CCK-8) Concentration | Effect on Dopamine Release | Reference |

| Posterior Nucleus Accumbens | 10⁻⁵ M | Increased extracellular levels of Dopamine (DA), DOPAC, and HVA | |

| Anterior Nucleus Accumbens | 10⁻⁴ M (BC264 - a CCK2 agonist) | Reduced extracellular Dopamine | [2] |

| Caudate Nucleus & Nucleus Accumbens | Local application | Potentiated potassium-evoked overflow of dopamine |

Anxiogenic and Panicogenic Effects

Intracerebroventricular (ICV) administration of Sincalide has been demonstrated to induce anxiety-like behaviors in animal models. This effect is thought to be mediated by CCK2 receptors in brain regions such as the amygdala and prefrontal cortex.

Table 2: Effects of Intracerebroventricular (ICV) Sincalide Administration on Anxiety-Like Behavior in Zebrafish

| Peptide | Dose | Effect on Time Spent in Upper (Anxiogenic) Area | Reference |

| zfCCKA-8s | 10 pmol g⁻¹ BW | Significantly shortened | [3] |

| zfCCKB-8s | 10 pmol g⁻¹ BW | Significantly shortened | [3] |

Experimental Protocols: CNS Effects

This protocol allows for the in vivo sampling of neurotransmitters from specific brain regions in awake, freely moving animals.

-

Surgical Procedure:

-

Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the nucleus accumbens.

-

Allow for a post-operative recovery period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer Sincalide (systemically or via intracerebroventricular injection) at the desired doses.

-

Analyze dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The EPM is a widely used behavioral assay to assess anxiety in rodents.

-

Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Place the rodent in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Anxiogenic compounds like Sincalide are expected to decrease the time spent in and entries into the open arms.

-

Cardiovascular Effects

Sincalide can exert effects on the cardiovascular system, including changes in blood pressure and heart rate. These effects are often attributed to vagal stimulation.

Table 3: Cardiovascular Effects of Sincalide in Animal Studies

| Species | Dose | Effect | Putative Mechanism | Reference |

| Dog | 0.05 mcg/kg (single bolus i.v.) | Hypotension and bradycardia | Vagal stimulation | [4] |

| Dog | Higher doses (i.v.) | Syncope and ECG changes | Vagal stimulation | [4] |

| Rat | Intravenous injection | Transient decrease followed by an increase in mean arterial pressure; decreased heart rate | Vagal afferent activation and central CCK1 receptor activation |

Experimental Protocol: Cardiovascular Assessment in Anesthetized Dogs

This protocol is designed to assess the direct cardiovascular effects of a test substance.

-

Animal Preparation:

-

Anesthetize a dog (e.g., with sodium pentobarbital).

-

Intubate and ventilate the animal.

-

Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

-

Place ECG leads to monitor heart rate and rhythm.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after instrumentation.

-

Record baseline cardiovascular parameters (mean arterial pressure, heart rate, ECG).

-

Administer Sincalide intravenously at escalating doses.

-

Continuously monitor and record cardiovascular parameters throughout the experiment.

-

Data can be analyzed to determine dose-dependent effects on blood pressure, heart rate, and cardiac electrical activity.

-

Renal Effects

The exploration of Sincalide's effects on the renal system is an emerging area of research. The presence of CCK receptors in the kidney suggests a potential role in regulating renal function.

Studies have identified the expression of CCK2 receptors in various parts of the kidney, including the proximal tubules, distal collecting ducts, and mesangial cells[1]. The functional implications of these receptors are still under investigation, but preliminary evidence suggests that gastrin, which also binds to CCK2 receptors, may act as a growth factor in the kidney[1]. Further research is needed to elucidate the specific effects of Sincalide on renal blood flow, glomerular filtration rate, and tubular function.

Experimental Protocol: Assessment of Renal Function

-

Measurement of Glomerular Filtration Rate (GFR):

-

Inulin Clearance: Considered the gold standard, it involves the intravenous infusion of inulin and the measurement of its concentration in plasma and urine to calculate the clearance rate.

-

Creatinine Clearance: A more practical method involving the measurement of creatinine in a 24-hour urine collection and a serum sample.

-

-

Measurement of Renal Blood Flow (RBF):

-

Para-aminohippuric acid (PAH) Clearance: PAH is freely filtered and actively secreted by the renal tubules, making its clearance an effective measure of renal plasma flow, from which RBF can be calculated.

-

Signaling Pathways

The non-gastrointestinal effects of Sincalide are initiated by its binding to CCK1 and CCK2 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the receptor subtype and the cell type in which they are expressed.

CCK1 Receptor Signaling

While predominantly found in the gastrointestinal tract, CCK1 receptors are also present in specific brain regions and in the heart. They typically couple to Gq/11 proteins.

CCK2 Receptor Signaling

CCK2 receptors are the predominant subtype in the brain and are also found in the kidneys. Similar to CCK1 receptors, they primarily couple to Gq/11 proteins, but can also interact with other G-proteins, leading to diverse downstream effects. In some neuronal populations, CCK2 receptor signaling can be pertussis toxin-sensitive, suggesting coupling to Gi/o proteins, and can involve the release of calcium from intracellular stores via ryanodine receptors[5].

Conclusion

The non-gastrointestinal effects of Sincalide represent a complex and promising area of pharmacological research. Its ability to modulate key neurotransmitter systems in the CNS, influence cardiovascular parameters, and potentially regulate renal function opens avenues for novel therapeutic applications beyond its current diagnostic use. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further exploratory studies by researchers and drug development professionals. A deeper understanding of these non-gastrointestinal actions will be crucial for both expanding the therapeutic potential of Sincalide and for better managing its side-effect profile in clinical practice.

References

- 1. Gastrin/cholecystokinin type B receptors in the kidney: molecular, pharmacological, functional characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of intracerebroventricular administration of two molecular forms of sulfated CCK octapeptide on anxiety-like behavior in the zebrafish danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jneurosci.org [jneurosci.org]

Methodological & Application

Standard Operating Procedure for Sincalide Cholescintigraphy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide cholescintigraphy, also known as a HIDA scan with cholecystokinin (CCK), is a nuclear medicine imaging procedure used to evaluate gallbladder function, specifically its ability to contract and empty bile.[1] This is achieved by administering a radiotracer that is taken up by the liver and excreted into the biliary system, followed by the administration of sincalide, a synthetic analog of cholecystokinin, which stimulates gallbladder contraction.[2][3] The gallbladder ejection fraction (GBEF) is then calculated to assess its function. This technique is valuable in the diagnosis of various hepatobiliary disorders, including chronic acalculous gallbladder disease, and in the evaluation of sphincter of Oddi dysfunction.[3][4]

Core Principles

The procedure involves the intravenous injection of a technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) compound, such as Tc-99m mebrofenin or Tc-99m disofenin.[5] This radiotracer follows the physiological pathway of bile, allowing for visualization of the liver, gallbladder, bile ducts, and small intestine.[1] After the gallbladder is filled with the radiotracer, sincalide is administered to induce gallbladder contraction.[1] The subsequent emptying of the radiotracer from the gallbladder is monitored using a gamma camera, and the GBEF is calculated from the acquired images.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for performing sincalide cholescintigraphy.

| Parameter | Value | References |

| Radiopharmaceutical | Technetium-99m (99mTc) Mebrofenin or Disofenin | [5] |

| Radiopharmaceutical Dosage | 5 mCi (185 MBq) | [5] |

| Patient Fasting Period | Minimum 4 hours, not exceeding 24 hours | [5][6] |

| Sincalide Pre-treatment (for fasting > 24h) | 0.02 µg/kg infused over 30-60 minutes | [6][7] |

| Sincalide Dosage for GBEF | 0.02 µg/kg | [4][5] |

| Recommended Sincalide Infusion Duration | 60 minutes | [4][8][9] |

| Alternative Sincalide Infusion Durations | 15, 30, or 45 minutes | [5][8] |

| Normal Gallbladder Ejection Fraction (GBEF) | ≥ 38% | [4][9][10] |

| Abnormal Gallbladder Ejection Fraction (GBEF) | < 38% | [4][6][10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the physiological signaling pathway of sincalide and the experimental workflow of the cholescintigraphy procedure.

Figure 1: Sincalide Signaling Pathway in Gallbladder Contraction.

Figure 2: Experimental Workflow for Sincalide Cholescintigraphy.

Experimental Protocols

I. Patient Preparation

-

Fasting: The patient must fast for a minimum of 4 hours prior to the administration of the radiopharmaceutical.[5] It is crucial that the fasting period does not exceed 24 hours, as prolonged fasting can lead to a false-positive result (non-visualization of the gallbladder).[6][7]

-

Medication Review: Certain medications can interfere with gallbladder emptying. Opiates should be withheld for at least 6 hours before the scan.[3] A thorough review of the patient's current medications should be conducted.

-

Pre-treatment for Prolonged Fasting: If the patient has been fasting for more than 24 hours or is on total parenteral nutrition, pre-treatment with sincalide is recommended to empty the gallbladder of viscous bile.[4][7] In this case, an infusion of 0.02 µg/kg of sincalide is administered over 30-60 minutes. The radiopharmaceutical should be injected at least 30 minutes after the completion of the sincalide infusion to allow the gallbladder to relax.[5][6]

II. Radiopharmaceutical Administration and Initial Imaging

-

Radiopharmaceutical: 5 mCi (185 MBq) of 99mTc-mebrofenin or 99mTc-disofenin is administered intravenously.[5]

-

Imaging: Dynamic imaging is initiated immediately after injection using a large field-of-view gamma camera with a low-energy, all-purpose collimator.

-

Acquisition Parameters: Images are acquired in the anterior projection for 60 minutes, typically as 60 one-minute frames.[5]

-

Gallbladder Visualization: The primary goal of this initial phase is to confirm the filling of the gallbladder with the radiotracer, which usually occurs within 60 minutes.[5]

III. Sincalide Administration and Gallbladder Emptying Imaging

-

Sincalide Preparation: Reconstitute sincalide according to the manufacturer's instructions. The standard dose is 0.02 µg/kg.[4][5] This dose should be diluted in a suitable volume of sterile normal saline (e.g., 30-50 mL) for infusion.[8]

-

Sincalide Infusion: Once the gallbladder is adequately filled with the radiotracer, the sincalide solution is infused intravenously over a period of 60 minutes using a constant infusion pump.[4][5] While shorter infusion times have been used, a 60-minute infusion is recommended to provide more consistent gallbladder contractility and has the least variability.[4][5][8]

-

Imaging during Infusion: Dynamic imaging continues for the duration of the sincalide infusion (60 minutes). The camera may be positioned in the left anterior oblique projection to minimize overlap of the gallbladder with other structures.[5]

IV. Data Analysis and GBEF Calculation

-

Region of Interest (ROI) Definition: On the acquired images, a region of interest is drawn around the gallbladder. A background ROI is also drawn adjacent to the gallbladder, over the liver parenchyma.[5]

-

Time-Activity Curve Generation: A background-corrected time-activity curve for the gallbladder is generated.[5]

-

GBEF Calculation: The gallbladder ejection fraction is calculated using the following formula: GBEF (%) = [(Maximum Gallbladder Counts - Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100 [5]

-

Maximum Gallbladder Counts: The highest count within the gallbladder ROI before the start of the sincalide infusion.

-

Minimum Gallbladder Counts: The lowest count within the gallbladder ROI at the end of the sincalide infusion.

-

Interpretation of Results

-

Normal GBEF: A gallbladder ejection fraction of 38% or greater is considered normal.[4][9][10]

-

Abnormal GBEF: A GBEF of less than 38% is considered abnormal and may be indicative of chronic acalculous gallbladder disease or functional gallbladder disorder.[4][6][10]

-

Non-visualization of the Gallbladder: If the gallbladder is not visualized within the initial imaging phase, it may suggest acute cholecystitis.[1]

Conclusion

Sincalide cholescintigraphy is a well-established and valuable diagnostic tool in the assessment of gallbladder function. Adherence to a standardized protocol, particularly regarding patient preparation and the sincalide infusion methodology, is critical for obtaining accurate and reproducible results. The recommended 60-minute infusion of 0.02 µg/kg of sincalide provides the most reliable data for the diagnosis of functional gallbladder disorders. This detailed protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals in the application of this important diagnostic procedure.

References

- 1. HIDA scan - Mayo Clinic [mayoclinic.org]

- 2. What is the mechanism of Sincalide? [synapse.patsnap.com]

- 3. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tech.snmjournals.org [tech.snmjournals.org]

- 5. auntminnie.com [auntminnie.com]

- 6. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Cholecystokinin-cholescintigraphy in adults: consensus recommendations of an interdisciplinary panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. snmmi.org [snmmi.org]

Application Notes and Protocols for Sincalide Dosage in In Vivo Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering Sincalide for in vivo animal research. Sincalide, the synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent stimulator of gallbladder contraction and pancreatic secretion, making it a valuable tool in gastroenterology and metabolic research.

Mechanism of Action

Sincalide mimics the physiological effects of endogenous cholecystokinin (CCK). It binds to CCK-A receptors, which are primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells. This binding initiates a signaling cascade that leads to gallbladder contraction, release of bile into the small intestine, and secretion of pancreatic enzymes.

Signaling Pathway of Sincalide-Induced Gallbladder Contraction

Caption: Sincalide signaling pathway in gallbladder smooth muscle cells.

Dosage and Administration in Animal Models

The appropriate dosage of Sincalide in animal research is dependent on the species, the research objective, and the route of administration. The following tables summarize reported dosages from various studies.

Table 1: Reported In Vivo Sincalide Dosages in Rodents

| Animal Model | Application | Dosage Range | Route of Administration | Reference |

| Rat | Pancreatic Secretion Stimulation | 0.02 mcg/kg | Intravenous (IV) Infusion | |

| Rat | Embryo-fetal Development Study | 250, 450, 750 ng/kg | Subcutaneous (SC) | |

| Rat | Prenatal Development Study | 90 mcg/kg | Subcutaneous (SC) | |

| Mouse | Acute Toxicity Study | Up to 20 mg/kg | Intravenous (IV) | |

| Mouse | Subacute Toxicity Study | 0.5, 1.5, 5 mcg/kg (daily) | Intravenous (IV) | |

| Hamster | Embryo-fetal Development Study | 250, 750 ng/kg | Subcutaneous (SC) |

Table 2: Reported In Vivo Sincalide Dosages in Other Animal Models

| Animal Model | Application | Dosage Range | Route of Administration | Reference |

| Dog | Gallbladder Contraction | 0.02 - 0.04 mcg/kg | Intravenous (IV) Bolus | |

| Dog | Hypotension/Bradycardia Induction | 0.05 mcg/kg | Intravenous (IV) Bolus | |

| Dog | Cardiovascular Effects | 0.064 - 64 mcg/kg | Intravenous (IV) |

Protocol for Gallbladder Contraction Studies in Rodents

This protocol provides a general framework for inducing and assessing gallbladder contraction in rodents using Sincalide.

Materials:

-

Sincalide for Injection (lyophilized powder)

-

Sterile Water for Injection

-

0.9% Sodium Chloride Injection (Saline)

-

Animal scale

-

Appropriate syringes and needles for the chosen route of administration

-

Anesthesia (if required for imaging)

-

Imaging modality (e.g., ultrasound)

Experimental Workflow for Gallbladder Contraction Assay

Caption: Workflow for a Sincalide-induced gallbladder contraction study.

Protocol Steps:

-

Reconstitution and Dilution:

-

Reconstitute the lyophilized Sincalide powder with Sterile Water for Injection to a stock concentration (e.g., 1 mcg/mL).

-

Further dilute the stock solution with 0.9% Sodium Chloride Injection to the desired final concentration for injection. The final volume should be appropriate for the animal's size and the route of administration.

-

-

Animal Preparation:

-

Fast the animals overnight (with free access to water) to ensure a distended gallbladder.

-

Anesthetize the animal if required for the imaging procedure.

-

-

Baseline Measurement:

-

Obtain a baseline image of the gallbladder and measure its dimensions (e.g., length, width, and depth for volume calculation, or area).

-

-

Sincalide Administration:

-

Weigh the animal to accurately calculate the dose.

-

Administer the calculated dose of Sincalide. For intravenous administration, a bolus injection over 30-60 seconds is common. For subcutaneous or intraperitoneal injections, the volume should be kept minimal.

-

-

Post-Injection Measurements:

-

Acquire images of the gallbladder at predetermined time points after Sincalide administration (e.g., 5, 15, and 30 minutes). Maximal contraction is typically observed within 5 to 15 minutes following an intravenous injection.

-

Measure the gallbladder dimensions at each time point.

-

-

Data Analysis:

-

Calculate the gallbladder volume or area at each time point.

-

Express the change in gallbladder size as a percentage of the baseline measurement to determine the extent of contraction.

-

Protocol for Pancreatic Secretion Studies in Rats

This protocol outlines a method for stimulating pancreatic secretion in rats using Sincalide, often in conjunction with secretin.

Materials:

-

Sincalide for Injection

-

Secretin for Injection (optional, but recommended for comprehensive analysis)

-

Sterile Water for Injection

-

0.9% Sodium Chloride Injection

-

Anesthesia

-

Surgical instruments for duodenal cannulation

-

Collection tubes

Experimental Workflow for Pancreatic Secretion Assay

Caption: Workflow for a Sincalide-induced pancreatic secretion study.

Protocol Steps:

-

Solution Preparation:

-